molecular formula C12H13NO2 B8472750 3-(8-Quinolinyloxy)-1-propanol

3-(8-Quinolinyloxy)-1-propanol

Cat. No. B8472750
M. Wt: 203.24 g/mol
InChI Key: WWYJRCLKNLGHFQ-UHFFFAOYSA-N
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Patent
US04810713

Procedure details

A solution of 8-hydroxyquinoline (36.0 g, 0.25 mole) and potassium tert-butoxide (28.0 g, 0.25 mole) in 80 ml of dimethyl sulfoxide was stirred for 1 hr at room temperature. 3-Chloro-1-propanol (24.0 g, 0.25 mole) was added and the solution was heated overnight at 70° C. The solution was poured into 500 ml of water. A brown solid/mass was obtained. The solid was washed with several portions of water and then triturated with acetone. The solid was filtered and dried in vacuo at 80° C. overnight to give 35.67 g (70.3%) of light brown solid, m.p. 126°-127° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.CC(C)([O-])C.[K+].Cl[CH2:19][CH2:20][CH2:21][OH:22].O>CS(C)=O>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[O:1][CH2:19][CH2:20][CH2:21][OH:22])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
28 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
ClCCCO
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A brown solid/mass was obtained
WASH
Type
WASH
Details
The solid was washed with several portions of water
CUSTOM
Type
CUSTOM
Details
triturated with acetone
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 35.67 g (70.3%) of light brown solid, m.p. 126°-127° C.

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC=CC(=C12)OCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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